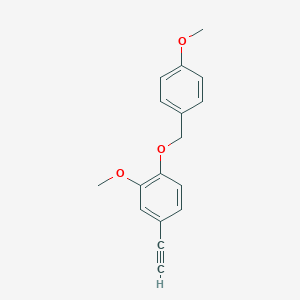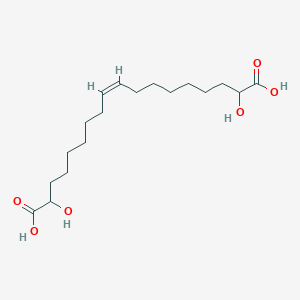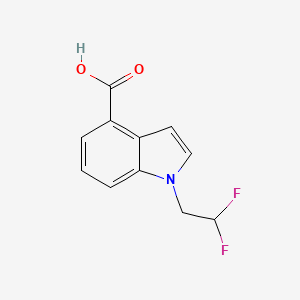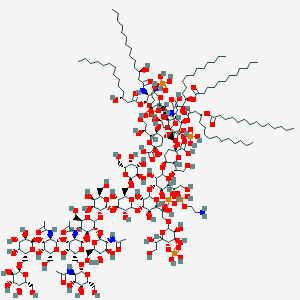
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is an aromatic compound with a unique structure that includes an ethynyl group, two methoxy groups, and a benzyl ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Benzyl Ether Formation: The benzyl ether linkage is typically formed through a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or other metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and material science.
類似化合物との比較
Similar Compounds
1-Ethynyl-4-methoxy-2-methylbenzene: An aromatic acetylene derivative with similar reactivity.
1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene: Another compound with an ethynyl group and methoxy substituents.
Uniqueness
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
4-ethynyl-2-methoxy-1-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C17H16O3/c1-4-13-7-10-16(17(11-13)19-3)20-12-14-5-8-15(18-2)9-6-14/h1,5-11H,12H2,2-3H3 |
InChIキー |
FVIFEYIWPTUUIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)


![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

